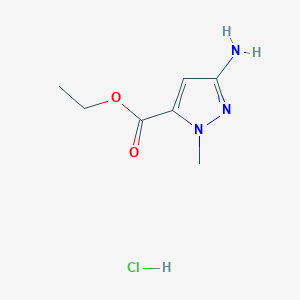

![molecular formula C10H18N2O2 B6238788 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932212-66-2](/img/no-structure.png)

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate” belongs to the class of organic compounds known as azabicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring and a two-member ring, where two of the ring junctions are nitrogen atoms .

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 2 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 2 Pyrrolidine(s) .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Synthesis Techniques

Research efforts have been directed towards synthesizing cyclic amino acid esters through various methods, including intramolecular lactonization reactions. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt demonstrates a method for creating cyclic esters, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. The structure was confirmed via single crystal X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).

Chiral Synthesis

Another focus is the chiral synthesis of compounds without using chiral catalysts or enzymes and without separation by chiral column chromatography. The synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the ability to produce chiral cyclic amino acid esters, with its exact structure determined via single crystal X-ray diffraction analysis. This compound also features a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups, showing potential for further applications in stereochemical studies (T. Moriguchi et al., 2014).

Applications in Peptidomimetics and Bioactive Molecules

Conformationally Constrained β-Amino Acid Precursors

Compounds like N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane serve as precursors to conformationally constrained β-amino acids. These precursors are valuable for forming oligomers with definite secondary structures, showing promise for the development of novel peptidomimetics (G. Krow et al., 2016).

Enantiomerically Pure Compounds for Drug Discovery

The scalable synthesis of enantiomerically pure compounds like tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate showcases advances in producing key intermediates for drug development. These compounds are synthesized through innovative routes starting from commercially available chiral lactones, highlighting their importance in creating bioactive molecules with specific stereochemical configurations (William Maton et al., 2010).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the amine group, followed by the addition of a carboxylate group and the deprotection of the amine group. The bicyclic ring system is formed through a cyclization reaction.", "Starting Materials": [ "tert-butylamine", "ethyl chloroformate", "1,4-cyclohexadiene", "sodium hydride", "acetic acid", "ammonium chloride", "sodium bicarbonate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butylamine with ethyl chloroformate in the presence of sodium hydride to form tert-butyl carbamate.", "Step 2: Addition of a carboxylate group by reacting tert-butyl carbamate with acetic acid and ammonium chloride to form tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with sodium bicarbonate in methanol and diethyl ether to form the final product." ] } | |

Número CAS |

1932212-66-2 |

Fórmula molecular |

C10H18N2O2 |

Peso molecular |

198.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.